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Compound Name: 2-Bromo-7H-purine-6-thiol

CAS No.: 139244-00-1

Cat. No.: B166692

Get Quote

Abstract
2-Bromo-7H-purine-6-thiol (2-Bromo-6-mercaptopurine) is a high-value heterocyclic scaffold

in drug discovery, particularly for the development of antimetabolites, kinase inhibitors, and

adenosine receptor antagonists.[1] Its unique structure offers two distinct orthogonal reactivity

handles: a highly nucleophilic thiol group at C6 and an electrophilic carbon center at C2

activated for nucleophilic aromatic substitution (

). This application note details optimized protocols for the chemoselective functionalization of
this scaffold, prioritizing S-alkylation followed by C2-displacement to generate diverse purine
libraries.

Reactivity Landscape & Mechanistic Insight[1]
The chemical utility of 2-Bromo-7H-purine-6-thiol lies in the electronic disparity between the

C6 and C2 positions. Understanding this causality is essential for designing successful

synthetic routes.
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C6-Thiol (Nucleophile): The thiol group (

) is significantly more acidic than the purine ring protons (N7/N9,

). Under mild basic conditions, it forms a thiolate anion, which is a soft, potent nucleophile. It
reacts rapidly with alkyl halides via

mechanisms.

C2-Bromine (Electrophile): The C2 position is electron-deficient due to the electronegative

nitrogen atoms in the pyrimidine ring. However, it is less reactive than a typical 2-

chloropyrimidine because the electron-donating potential of the C6-sulfur (via resonance)

partially deactivates the ring. Consequently, displacing the C2-bromine requires higher

temperatures or stronger nucleophiles (amines, alkoxides) via an

mechanism.

The "S-First" Strategy
Attempting to displace the C2-bromine before addressing the thiol is chemically risky. Primary

amines used for C2-displacement can oxidatively dimerize the free thiol to disulfides or form

unreactive salts. Therefore, the most robust workflow involves S-functionalization (or

protection) followed by C2-substitution.

2-Bromo-7H-purine-6-thiol
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 Path B (Difficult due to free -SH)

2,6-Disubstituted Purine
(Library Scaffold)

 Sequential Functionalization
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Figure 1: The Reactivity Landscape. Path A (S-Alkylation first) is the preferred route for

generating clean libraries.

Protocol A: Chemoselective S-Alkylation
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This protocol functionalizes the C6-thiol to create a thioether. This step also serves to "protect"

the thiol, preventing interference during the subsequent C2-substitution.

Objective: Synthesis of 2-bromo-6-(alkylthio)-7H-purine. Mechanism:

Nucleophilic Substitution.

Materials
Substrate: 2-Bromo-7H-purine-6-thiol (1.0 equiv).

Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv).

Base: Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA).

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

Step-by-Step Procedure
Solubilization: Dissolve 2-Bromo-7H-purine-6-thiol (1 mmol) in anhydrous DMF (5 mL) in a

round-bottom flask.

Note: DMF is preferred over acetone for poorly soluble purines.

Activation: Add

(2 mmol). Stir at room temperature for 15 minutes. The solution may change color (often
yellowing) as the thiolate anion forms.

Addition: Dropwise add the Alkyl Halide (1.1 mmol).

Critical Control: Do not use a large excess of alkyl halide to avoid N7/N9 alkylation, which

is the secondary reaction pathway.

Reaction: Stir at room temperature for 2–4 hours.

Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS. The product will be less

polar than the starting thiol.
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Workup: Pour the reaction mixture into ice-water (50 mL). The S-alkylated product typically

precipitates as a white or off-white solid.

Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum. If no

precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Yield Expectation: 85–95%.

Protocol B: C2-Nucleophilic Aromatic Substitution (
)
Once the sulfur is alkylated, the C2-bromine can be displaced by amines. This reaction

requires thermal activation because the purine ring is deactivated by the electron-donating S-

alkyl group.

Objective: Displacement of Bromine by a primary or secondary amine. Mechanism: Addition-

Elimination (

).

Materials
Substrate: 2-Bromo-6-(alkylthio)-7H-purine (from Protocol A) (1.0 equiv).

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (2.0–3.0 equiv).

Solvent: n-Butanol (for high heat) or Ethanol (for sealed tube).

Base: DIPEA (3.0 equiv) is required to scavenge the HBr generated.

Step-by-Step Procedure
Preparation: In a pressure vial (microwave vial) or round-bottom flask, suspend the S-

alkylated purine (0.5 mmol) in n-Butanol (3 mL).

Reagent Addition: Add the amine (1.5 mmol) and DIPEA (1.5 mmol).
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Thermal Activation:

Method A (Conventional): Reflux at 110°C for 12–24 hours.

Method B (Microwave - Recommended): Heat to 120–140°C for 30–60 minutes.

Why Heat? The intermediate Meisenheimer complex is high-energy.[2] Heat is necessary

to overcome the activation energy barrier.

Monitoring: Check LC-MS.

Validation: Look for the loss of the characteristic Bromine isotope pattern (1:1 doublet at M

and M+2). The product will show a single mass peak corresponding to the amine

substitution.

Workup: Evaporate the solvent under reduced pressure.

Purification: The residue is often oily. Purify via Flash Column Chromatography (DCM/MeOH

gradient).

Yield Expectation: 60–80% (Sterically hindered amines may yield lower).

Troubleshooting & Critical Parameters
Solvent Selection Matrix
The choice of solvent dramatically impacts the reaction rate, particularly for the

step.
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Solvent Polarity Boiling Point Application

DMF High 153°C

Excellent for S-

alkylation; solubilizes

polar purines.

Acetone Medium 56°C

Good for S-alkylation

if substrate is soluble;

easy workup.

n-Butanol Medium 117°C

Ideal for C2-

substitution. High

boiling point allows

thermal drive without

pressure vessels.

Ethanol High 78°C

Good for C2-

substitution only if

using a sealed

tube/microwave.

N-Alkylation Side Reactions
A common impurity in Protocol A is N-alkylation (at N9 or N7).

Cause: Excess alkyl halide or overly aggressive heating during the S-alkylation step.

Solution: Strictly control stoichiometry (1.05–1.1 equiv of alkyl halide) and keep the reaction

at room temperature.

Mechanistic Visualization
The following diagram illustrates the

pathway at the C2 position, highlighting the critical intermediate.
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(Amine adds to C2)

 + R-NH2 Meisenheimer Complex
(Resonance Stabilized Anion)

 Slow Step (RDS) Elimination of Br⁻
(Aromatization)

 Fast 2-Amino-Purine
(Product)

 - HBr
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Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

) at the C2 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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